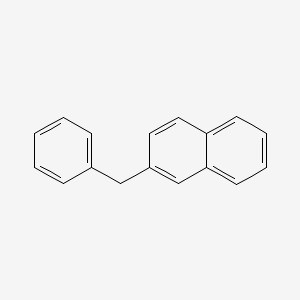

2-Benzylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASHTKAXQWIZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210200 | |

| Record name | Naphthalene, 2-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-59-2 | |

| Record name | 2-Benzylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1XGG3E2Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Benzylnaphthalene and Its Derivatives

Classical Approaches in 2-Benzylnaphthalene Synthesis

Traditional methods for synthesizing this compound have heavily relied on foundational reactions in organic chemistry, particularly the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation of Naphthalene (B1677914) with Benzyl (B1604629) Halides

The Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching alkyl substituents to aromatic rings. wikipedia.org In the context of synthesizing this compound, this reaction involves the electrophilic aromatic substitution of naphthalene using a benzyl halide, such as benzyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com

The mechanism proceeds in three main steps:

Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the benzyl halide to form a highly reactive benzyl carbocation or a carbocation-like complex. byjus.comlibretexts.org

Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the electrophilic carbocation. libretexts.org This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, temporarily disrupting the aromaticity of one of the rings. libretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst. byjus.com

While effective, the Friedel-Crafts alkylation is known for certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where the initial product is more reactive than the starting material, leading to the addition of multiple benzyl groups. libretexts.org

Regioselectivity and Isomer Control in Friedel-Crafts Systems

A critical aspect of the Friedel-Crafts alkylation of naphthalene is controlling the position of the incoming benzyl group. Naphthalene has two distinct positions for monosubstitution: the α-position (C1) and the β-position (C2). The distribution of the resulting 1-benzylnaphthalene (B7772119) and this compound isomers is influenced by several factors.

Under kinetically controlled conditions (lower temperatures), substitution at the α-position is generally favored. This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which allows for more extensive resonance stabilization where one of the rings remains fully aromatic. stackexchange.com

Conversely, thermodynamically controlled conditions (higher temperatures) tend to favor the formation of the this compound isomer. griffith.edu.au The 2-isomer is sterically less hindered than the 1-isomer, where the substituent experiences steric strain from the hydrogen atom at the 8-position. stackexchange.com For bulkier alkylating agents, substitution at the β-position becomes more predominant even under kinetic control due to this steric hindrance. stackexchange.com

Research by Olah and Olah demonstrated that the product distribution in the Friedel-Crafts alkylation of naphthalene can be shifted between kinetically and thermodynamically controlled products. masterorganicchemistry.com For instance, in the acetylation of naphthalene, a related Friedel-Crafts reaction, the α/β isomer ratio can change significantly with variations in reactant concentrations and reaction time, indicating a complex interplay of kinetic and thermodynamic factors. stackexchange.compsu.edu The benzoylation of naphthalene has also shown that reaction at the 1-position can have a significant second-order component. psu.edu

Table 1: Factors Influencing Regioselectivity in Friedel-Crafts Alkylation of Naphthalene

| Factor | Predominant Isomer | Rationale |

|---|---|---|

| Kinetic Control (Low Temperature) | 1-Alkylnaphthalene (α-product) | More stable carbocation intermediate with greater resonance stabilization. stackexchange.com |

| Thermodynamic Control (High Temperature) | 2-Alkylnaphthalene (β-product) | Sterically less hindered and therefore the more stable final product. stackexchange.comgriffith.edu.au |

| Bulky Alkylating Agent | 2-Alkylnaphthalene (β-product) | Steric hindrance at the α-position with the hydrogen at C8. stackexchange.com |

Modern and Advanced Synthetic Strategies for Benzylnaphthalene Scaffolds

In recent years, electrochemical methods have emerged as a powerful and sustainable alternative for constructing complex organic molecules, including benzylnaphthalene scaffolds.

Electrochemical Synthesis and Redox Mediation in Benzylnaphthalene Formation

Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a green alternative to conventional methods that often rely on harsh reagents. rsc.org These reactions can be performed directly, where the substrate is oxidized or reduced at the electrode surface, or indirectly, using a redox mediator. oup.com

Indirect electrolysis involves a redox mediator that is electrochemically regenerated in a catalytic cycle. rsc.org This approach can enhance selectivity and efficiency. For instance, the anodic oxidation of 2-methylnaphthalene (B46627) and this compound can be mediated by redox catalysts. nih.gov Mediators like 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDH) have been used in the electrochemical synthesis of other aromatic systems like benzoxazoles. researchgate.net Similarly, iodide ions can act as redox mediators, lowering the required electrode potential for oxidation and allowing for reactions with sensitive substrates. chemistryviews.org This principle of mediated electrolysis can be applied to the functionalization of the benzylic C-H bonds in this compound.

Electrochemical methods offer unique pathways for carbon-carbon bond formation. numberanalytics.com These can involve the generation of radical intermediates or ionic species.

One plausible mechanism involves the anodic oxidation of an aromatic ring, like in an arylalcohol, to form an aromatic radical cation. acs.org This intermediate can then undergo mesolytic cleavage of a benzylic C-C bond to generate a benzylic carbocation. acs.org This carbocation can then be trapped by a nucleophile to form a new C-C bond.

Another approach is through the generation of radical species. For example, the Kolbe reaction involves the anodic oxidation of carboxylates to form alkyl radicals, which can then dimerize to create a C-C bond. nih.gov While not directly forming this compound, this illustrates the principle of electrochemically generated radicals in C-C bond formation. In the context of benzylnaphthalene synthesis, a benzyl radical could potentially be generated electrochemically and then react with naphthalene.

Electrochemical cross-coupling reactions also provide a route for C-C bond formation. numberanalytics.com These reactions can proceed through mechanisms analogous to transition metal-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination steps, but driven by electrochemical potential. numberanalytics.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Intermediates |

|---|---|---|---|

| Friedel-Crafts Alkylation | Well-established, uses readily available starting materials. wikipedia.org | Polyalkylation, carbocation rearrangements, use of stoichiometric Lewis acids. libretexts.org | Carbocations, Arenium ions. byjus.comlibretexts.org |

| Electrochemical Synthesis | Sustainable, mild reaction conditions, high selectivity. rsc.org | Can require specialized equipment, potential for electrode passivation. nih.gov | Radical cations, Radicals, Carbocations. nih.govacs.org |

Mediated Electrolysis for Side-Chain Functionalization

Catalytic Deoxygenative Transformation Routes to this compound

A significant advancement in the synthesis of multiply arylated alkanes, including this compound, involves the catalytic deoxygenative transformation of diarylketones. rsc.orgchemrxiv.org This method provides a powerful way to convert readily available ketones into valuable hydrocarbon frameworks.

The process begins with the reaction of a diarylketone with diphenylphosphine (B32561) oxide, which initiates a phospha-Brook rearrangement. rsc.orgchemrxiv.org This is followed by a palladium-catalyzed cross-coupling or a Friedel–Crafts type alkylation to yield the target multiply arylated alkane. rsc.org In a specific application of this methodology, this compound was synthesized from its corresponding diarylketone precursor. The reaction was optimized using a palladium acetate (B1210297) catalyst and specific reagents to achieve the desired product.

Table 1: Synthesis of this compound via Catalytic Deoxygenative Transformation

| Precursor | Catalyst | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Synthesis from Arylaldehyde Precursors

An alternative catalytic route utilizes arylaldehydes as starting materials. Research has demonstrated the synthesis of this compound directly from an arylaldehyde precursor, showcasing the versatility of palladium catalysis in forming C-C bonds.

In this approach, 2-naphthaldehyde (B31174) is coupled with a suitable benzylating agent, such as a benzylboronic acid, in the presence of a palladium catalyst system. This deoxygenative cross-coupling provides a direct method for installing the benzyl group onto the naphthalene core.

Nitrogen-to-Carbon Transmutation of Isoquinolines for Naphthalene Derivatives

A novel and innovative strategy for synthesizing substituted naphthalene derivatives involves the skeletal editing of isoquinolines through nitrogen-to-carbon transmutation. nih.govnih.govresearchgate.net This method is particularly powerful as it allows for the conversion of a heterocyclic scaffold directly into a carbocyclic aromatic system. researchgate.net

The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.gov The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to afford the final naphthalene product. nih.govresearchgate.net This protocol provides access to a wide array of substituted naphthalenes and can even be used to introduce isotopic labels, such as ¹³C, into the naphthalene ring. nih.gov While not a direct synthesis of this compound, this method provides a versatile entry point to substituted naphthalenes which could be further functionalized.

Table 2: General Scheme for N-to-C Transmutation of Isoquinolines

| Starting Material | Reagent | Key Intermediate | Product | Reference |

|---|

Green Chemistry Principles in Benzylnaphthalene Synthesis

The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry, a set of principles aimed at making chemical processes more environmentally benign. sigmaaldrich.comresearchgate.net These principles advocate for the reduction of waste, maximization of atom economy, use of less hazardous chemicals, and design for energy efficiency. sigmaaldrich.comacs.org

Prevention : It is preferable to prevent waste formation than to treat it after the fact. sigmaaldrich.com Catalytic methods, such as the deoxygenative transformations discussed, are inherently greener as they reduce the need for stoichiometric reagents that would otherwise become waste.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The nitrogen-to-carbon transmutation offers a novel approach where a significant portion of the starting heterocycle is incorporated into the naphthalene product.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com The shift towards catalytic systems often allows for the replacement of harsh and toxic reagents used in classical organic syntheses.

Design for Energy Efficiency : Energy requirements should be minimized, with reactions ideally conducted at ambient temperature and pressure. acs.org The development of microwave-assisted synthesis is a key step towards this goal. ajrconline.org

Applying these principles encourages the adoption of modern synthetic techniques like catalysis and microwave-assisted reactions, which are often faster, more efficient, and produce less waste than traditional methods. ijnrd.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. ajrconline.orgijnrd.org This technique uses microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. ajrconline.orgscielo.br

The advantages of microwave heating stem from its mechanism, which involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org This can accelerate reaction rates and sometimes enable reactions that are difficult to perform under traditional thermal conditions. ajrconline.org The efficiency of this technology often allows for solvent-free reactions or the use of more environmentally friendly solvents. scielo.br While specific literature detailing a microwave-assisted synthesis of this compound is not highlighted, the general synthetic routes, such as palladium-catalyzed couplings, are well-suited for adaptation to microwave conditions, promising a faster, cleaner, and more energy-efficient approach. mdpi.com

Advanced Materials Science Applications of Benzylnaphthalene Derivatives

Organic Semiconductor Development and Applications

Benzylnaphthalene derivatives are part of the broader class of π-conjugated systems being investigated for use in organic electronics. beilstein-journals.org The electronic properties of these materials can be finely tuned by modifying their molecular structure, making them suitable for components in organic electronic devices. tcichemicals.com The introduction of heteroatoms, such as boron and nitrogen, into the π-conjugated skeleton of naphthalene (B1677914) derivatives can create isoelectronic systems with unique optical and electronic properties compared to their all-carbon counterparts. frontiersin.org This strategy allows for the adjustment of energy levels, absorption, and emission characteristics, which are crucial for semiconductor performance. frontiersin.org

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics, and the performance of these devices is highly dependent on the semiconductor material used. rsc.orgmagtech.com.cn Naphthalene derivatives have been successfully incorporated into semiconductor materials for both p-type and n-type transistors.

For instance, n-type OFETs have been fabricated using polymers incorporating naphthalene units, such as poly{[N,N′-bis(2-octyldodecyl)napthlene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (P(NDI2OD-2T)). rsc.org While these devices showed improved current levels, they sometimes exhibit low on/off ratios. rsc.org

In another study, a π-conjugated system containing boron and nitrogen atoms embedded within a naphthalene-related structure, BN-TTN-C3, was developed. frontiersin.org This material demonstrated superior hole mobility due to highly ordered molecular packing in its crystal state. frontiersin.org The development of stable, high-performance n-type organic semiconductors remains a challenge, with research exploring functionalized N-heteroacenes to achieve air-stable OFETs. nih.gov

Table 1: Performance of Naphthalene-Derivative-Based OFETs

| Compound/Polymer | Type | Mobility (cm²/V·s) | On/Off Ratio | Fabrication Method | Reference |

| BN-TTN-C3 | p-type | 0.12 | - | - | frontiersin.org |

| BN-TTN-C6 | p-type | 0.03 | - | - | frontiersin.org |

| P(NDI2OD-2T) | n-type | - | Low | - | rsc.org |

| Phenanthrene Conjugated N-heteroacenes | n-type | up to 4.27×10⁻³ | - | Spin-coating | nih.gov |

In the context of benzylnaphthalene derivatives, the aromatic rings of the naphthalene and benzyl (B1604629) groups form a π-conjugated system. This system can be extended or modified through chemical synthesis. For example, replacing carbon-carbon units with isoelectronic boron-nitrogen (BN) units in a conjugated framework is a powerful strategy for tuning material properties. frontiersin.org This substitution alters the electronic landscape, affecting energy levels and charge transport characteristics. frontiersin.org Furthermore, π-conjugated systems based on naphthalene monoimide (NMI) have been explored as electron-accepting materials, which are relatively rare but essential for creating efficient n-type semiconductors and stable electronic devices. tcichemicals.com Cross-conjugated π-systems based on naphthalene derivatives have also been synthesized, where the conjugation pathway can be switched by external stimuli like protonation, offering potential for molecular switches. beilstein-journals.org

The utility of benzylnaphthalene derivatives in electronic devices is dictated by their photophysical and electronic properties, such as light absorption, emission, and charge carrier mobility. These properties are highly dependent on the molecular structure and the surrounding environment. beilstein-journals.org

Fluorescence studies of 2-benzylnaphthalene have shown that its interaction with host molecules like β-cyclodextrin can alter its behavior; it forms a 1:2 inclusion complex that, unlike some other naphthalene derivatives, does not exhibit excimer fluorescence. researchgate.net Naphthalimide derivatives, a related class of compounds, are known for their strong emission, high quantum efficiency, and good photostability. mdpi.com Their fluorescence is sensitive to solvent polarity, with quantum yields ranging from 0.01 to 0.87 and fluorescence lifetimes between 0.5 and 9 nanoseconds, depending on the solvent. mdpi.com

The electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for device integration. For example, copolymerizing a BN-thienothiophene (BN-TTN) unit with thiophene (B33073) resulted in materials with lowered HOMO levels (ranging from -5.46 to -5.67 eV), which is beneficial for hole injection in organic electronic devices. frontiersin.org The study of electron transfer processes through methods like photoionization and electrochemical oxidation helps in understanding and predicting the performance of these materials in electronic applications. cdnsciencepub.com

Table 2: Selected Photophysical Properties of Naphthalene Derivatives

| Derivative Class | Property | Value | Conditions | Reference |

| Naphthalimide Derivatives | Quantum Yield | 0.01 - 0.87 | Varies with solvent | mdpi.com |

| Naphthalimide Derivatives | Fluorescence Lifetime | 0.5 - 9.0 ns | Varies with solvent | mdpi.com |

| 7-Cz-2 (PhFlOP Derivative) | Absorption Max (λmax) | 342 nm | - | beilstein-journals.org |

| This compound | Fluorescence | No excimer fluorescence | In β-cyclodextrin complex | researchgate.net |

π-Conjugated Systems in Organic Electronics

Advanced Materials for Photovoltaic Cells

The principles of molecular design used in OFETs are also applicable to organic photovoltaic (OPV) cells. The efficiency of OPV devices depends on the ability of the active layer materials to absorb light and efficiently separate and transport charges. Naphthalene-based π-conjugated systems are being explored for these applications. For instance, a boron-nitrogen embedded 2D π-conjugated molecule has been successfully used as an electron donor material in photovoltaic devices, demonstrating the potential of these tailored molecular systems in solar energy conversion. frontiersin.org The tunable photophysical and electronic properties of such derivatives are key to optimizing light absorption and energy level alignment within the photovoltaic cell. frontiersin.orgpreprints.org

Role in Polymer Chemistry and Functional Material Design

Benzylnaphthalene and its derivatives serve as valuable synthons in polymer chemistry and the design of functional materials. Their rigid naphthalene core and reactive sites allow them to be incorporated into polymer backbones or used as functional pendants. A patent has listed benzylnaphthalene as a component in the creation of porous polymer films. google.com

The synthesis of highly substituted benzylnaphthalenes serves as a flexible and scalable route to precursors for more complex functional molecules. nih.gov Furthermore, naphthalene diamine derivatives, such as N,N'-bis(4-(trifluoromethyl)benzyl)naphthalene-1,5-diamine, have been noted in the context of polymer science, indicating their use as monomers or building blocks for advanced polymers. core.ac.uk The ability to synthesize a wide variety of substituted naphthalenes enables the creation of materials with tailored properties for specific applications. nih.govresearchgate.net

Supramolecular Chemistry and Molecular Ordering in Benzylnaphthalene Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. durham.ac.uk These forces govern the self-assembly of molecules into ordered, functional structures. rsc.orguni-due.de Benzylnaphthalene derivatives are well-suited for supramolecular studies due to their aromatic nature, which facilitates π-π stacking.

Research has shown that this compound can form host-guest supramolecular systems. researchgate.net Specifically, it forms a 1:2 inclusion complex with β-cyclodextrin. researchgate.net The molecular ordering in the solid state is critical for the performance of organic electronic devices. In the BN-TTN-C3 derivative, a close π-π stacking distance of 3.44 Å was observed, contributing to its higher charge mobility. frontiersin.org

Naphthalene diimides (NDIs), which are structurally related to benzylnaphthalene, are exemplary in demonstrating the power of supramolecular assembly. By attaching functional groups capable of hydrogen bonding, NDI derivatives can be programmed to self-assemble into a variety of nanostructures, including fibrillar gels, nanotubes, and vesicles. rsc.org In one study, long aliphatic chains attached to NDI cores were shown to self-assemble at a liquid-graphite interface into highly ordered lamellar arrangements. nih.gov The presence of a double bond within the chains was found to be crucial for achieving nearly defect-free monolayers through favorable interdigitation and van der Waals interactions. nih.gov

Molecular Modifications and Bioactivity Profiles

The bioactivity of the benzylnaphthalene scaffold can be finely tuned through specific molecular modifications. These alterations can influence the compound's potency, selectivity, and pharmacokinetic properties.

In the context of anticancer activity, modifications to the related naphthoquinone-naphthol scaffold have demonstrated the critical role of certain substituents. For instance, the presence of methoxy (B1213986) groups on the naphthoquinone-naphthol skeleton has been shown to be important for its anticancer effects. tandfonline.com Further modifications, such as the introduction of an oxopropyl group at the ortho-position of the quinone ring, have led to a significant increase in inhibitory effects against various cancer cell lines. tandfonline.comtandfonline.com

Similarly, in the realm of antimalarial agents, the substitution pattern on the benzyl group of 3-benzylmenadione derivatives, which are structurally related to this compound, has a profound impact on their activity. Studies have shown that the position of substituents on the aryl ring of the benzylic chain is a key determinant of antimalarial potency. uantwerpen.bedntb.gov.ua

Exploration of Therapeutic Potential and Pharmaceutical Applications

The benzylnaphthalene scaffold and its derivatives have been explored for a wide range of therapeutic applications, owing to their diverse biological activities.

Antimalarial Activity of Substituted Benzylmenadione Derivatives

A significant area of research has focused on the antimalarial potential of substituted benzylmenadione derivatives. These compounds have shown potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

One particularly promising derivative is 3-[4-(trifluoromethyl)benzyl]-menadione, which has been named plasmodione. nih.govmdpi.com Plasmodione has demonstrated potent in vitro and in vivo antimalarial activities, positioning it as a promising lead compound for the development of new antimalarial drugs. nih.govmdpi.com The majority of benzylmenadione derivatives exhibit IC₅₀ values in the range of 100 to 200 nM against drug-resistant P. falciparum strains. nih.gov

| Compound | Modification | In Vitro Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| Plasmodione (2b) | 4-(Trifluoromethyl)benzyl group | Potent, with IC₅₀ values as low as 18-50 nM against chloroquine-resistant strains | Identified as a lead compound for antimalarial drug development. nih.govmdpi.com |

| BenzylMD 1a and 1g | Varied substitutions on the benzyl ring | Potent antiplasmodial activities | Demonstrates the importance of the benzyl substituent for activity. nih.gov |

| (2-fluoro-5-trifluoromethylbenzyl) menadione (B1676200) 2e | 2-Fluoro-5-trifluoromethylbenzyl group | IC₅₀ = 0.006 µM against P. falciparum (NF54) | Exhibited the strongest activity among a series of synthesized derivatives. mdpi.com |

Potential as Antimicrobial, Antioxidant, and Anticancer Agents (General Naphthol Class)

The broader class of naphthol derivatives, to which this compound belongs, has demonstrated significant potential as antimicrobial, antioxidant, and anticancer agents.

Antimicrobial Activity: Various naphthol derivatives have been synthesized and screened for their activity against a range of microbial pathogens. scielo.org.zanih.gov Some have shown potent activity against Gram-positive bacteria, with the mode of action potentially linked to the formation of quinone methides. scielo.org.za For example, 2-aminobenzothiazolomethyl naphthol derivatives have exhibited minimum inhibitory concentrations (MICs) between 3.25 and 12.5 μg/mL against bacterial strains. researchgate.net

Antioxidant Activity: Naphthol derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidants. researchgate.netbenthamdirect.comaphrc.org The hydroxyl group of the naphthol ring is a key contributor to this activity. aphrc.org Studies have shown that even after O-sulfation, which is a common metabolic pathway for phenolic compounds, some naphthol derivatives retain their antioxidant capacity. jst.go.jp

Anticancer Activity: The anticancer properties of naphthoquinone and naphthol derivatives are well-documented. tandfonline.comtandfonline.commdpi.com These compounds can induce apoptosis in cancer cells and inhibit their proliferation. tandfonline.comcimap.res.in For example, a series of novel naphthoquinone-naphthol derivatives were designed and synthesized, with some compounds showing potent inhibitory effects on various cancer cell lines, including HCT116, PC9, and A549. tandfonline.comtandfonline.com Specifically, compound 13 , featuring an oxopropyl group, exhibited IC₅₀ values of 1.18 μM, 0.57 μM, and 2.25 μM against these cell lines, respectively. tandfonline.com

Role in Drug Discovery and Lead Compound Development

The process of taking a biologically active compound, or a "hit," and optimizing its properties to develop a "lead" compound is a cornerstone of drug discovery. gardp.orgupmbiomedicals.com The this compound scaffold and its derivatives have played a significant role in this process, particularly in the search for new therapeutic agents.

The identification of plasmodione as a lead compound in antimalarial research is a prime example. nih.govmdpi.com Through systematic SAR studies of benzylmenadione derivatives, researchers were able to identify a compound with potent activity and favorable properties for further development. uantwerpen.bedntb.gov.ua This iterative process of synthesis and biological evaluation is crucial for lead generation and optimization. gardp.orgupmbiomedicals.com The goal is to identify drug candidates with an optimal balance of potency, selectivity, and safety to maximize their chances of success in clinical development. upmbiomedicals.com

Bioactivity Mechanisms at the Molecular Level

Understanding the mechanism of action at the molecular level is critical for the rational design of new drugs. For benzylnaphthalene and its related derivatives, several mechanisms of bioactivity have been proposed.

In the context of antimalarial activity, benzylmenadione derivatives are believed to act as redox cyclers. nih.govresearchgate.net This process involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and ultimately, cell death. researchgate.net The proposed mechanism for 3-benzylmenadione derivatives involves a putative redox cascade that inhibits the development of P. falciparum trophozoites and the formation of hemozoin. researchgate.net

For their anticancer effects, some naphthoquinone-naphthol derivatives have been shown to induce apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway. tandfonline.comfigshare.com This pathway is often dysregulated in cancer and is a key target for cancer therapy. Other related compounds, such as 2-benzyllawsone derivatives, have been found to induce apoptosis through the activation of the caspase pathway and inhibition of topoisomerase-II, an enzyme essential for DNA replication. cimap.res.in

The antimicrobial action of some naphthol derivatives is thought to involve the formation of quinone methides, which are reactive intermediates that can alkylate biological macromolecules, leading to cell death. scielo.org.za

Preclinical Studies and in vivo Investigations of Benzylnaphthalene Derivatives

Preclinical studies, which encompass in vivo investigations in animal models, are a critical step in the drug development pipeline, providing essential data on a compound's efficacy and safety before it can be considered for human trials. nih.govantineo.frnih.gov For derivatives of the this compound scaffold, several such studies have highlighted their potential in treating a range of conditions, most notably cancer.

One significant investigation focused on 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-1-naphthoic acid, a compound designed based on the structure of the natural product gossypol. This benzylnaphthalene derivative was shown to effectively inhibit tumorigenesis in human lymphoma and pancreatic cancer xenograft models. The compound works by inhibiting lactate (B86563) dehydrogenase A (LDHA), which leads to reduced ATP levels, significant oxidative stress, and ultimately, cell death in cancer cells.

In the realm of inflammatory diseases, a specific derivative, 6-(4-hydroxy-phenyl)-5-(4-(2-piperidin-1-yl-ethoxy)benzyl)naphthalene-2-ol, has been studied for its potential to combat septic shock. In vivo studies involving transgenic mice that express human apolipoprotein A-I demonstrated that this compound offered protection against septic shock, indicating a potent anti-inflammatory or immune-modulating effect.

Further research into the anticancer applications of this scaffold has explored 2-benzyllawsone derivatives. These compounds were synthesized and evaluated for their anticancer activity, with one analogue, in particular, showing significant potential. This compound not only induced apoptosis in cancer cells via the caspase pathway and caused cell cycle arrest but was also found to be safe in Swiss albino mice at oral doses up to 1000 mg/kg.

Table 1: Summary of Preclinical and in vivo Studies on Benzylnaphthalene Derivatives

| Compound/Derivative | Investigated Activity | Model | Key Findings |

|---|---|---|---|

| 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-1-naphthoic acid | Anticancer | Human lymphoma and pancreatic cancer xenograft models | Inhibited tumorigenesis by targeting lactate dehydrogenase A (LDHA). |

| 6-(4-hydroxy-phenyl)-5-(4-(2-piperidin-1-yl-ethoxy)benzyl)naphthalene-2-ol | Anti-septic shock | Transgenic mice expressing human apo-AI | Provided protection against septic shock. |

| 2-Benzyllawsone analogue | Anticancer & Safety | Swiss albino mice | Induced apoptosis in cancer cells; found to be safe up to 1000 mg/kg oral dose. |

Natural Product Synthesis and Bioactive Naphthalene Analogues

Naphthalene derivatives are a class of structurally diverse and bioactive compounds frequently found in natural sources like plants and microorganisms. acs.org Their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, makes them a privileged scaffold in drug discovery. acs.orgmdpi.com

A prominent group of bioactive naphthalene analogues is the arylnaphthalene lactones, which are lignans (B1203133) present in various medicinal plants. rsc.org These natural products exhibit a remarkable spectrum of biological activities, such as antiviral, antitumor, and anti-inflammatory properties. rsc.orgnih.gov The synthesis of these complex molecules, including compounds like diphyllin, justicidin A, and taiwanin E, has been a significant focus of organic chemists. researchgate.netfrontiersin.org Key synthetic strategies often involve methods like the Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling reactions to construct the core arylnaphthalene structure. researchgate.net

Recent research on the plant Eleutherine bulbosa has led to the isolation of several novel naphthalene derivatives, named eleutherlenes. acs.orgnih.gov For instance, Eleutherlene A, which has an unprecedented carbon skeleton, demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory mediators like NO, IL-1β, iNOS, and COX-2. acs.orgnih.gov Its mechanism of action involves the suppression of the NF-κB/MAPK signaling pathway. nih.gov

Table 2: Examples of Bioactive Natural Naphthalene Analogues

| Compound/Class | Natural Source Type | Reported Biological Activity |

|---|---|---|

| Arylnaphthalene Lactones (e.g., Diphyllin, Justicidin A) | Medicinal Plants | Antiviral, Antitumor, Anti-inflammatory rsc.orgnih.gov |

| Eleutherlenes (e.g., Eleutherlene A) | Eleutherine bulbosa | Anti-inflammatory acs.orgnih.gov |

| Dehydrocacalohastine | Plants (e.g., Cacalia hastata) | Antifungal (related compounds) researchgate.net |

| Musizin | Plants (e.g., Rumex species) | Antifungal researchgate.net |

| Lawsone | Lawsonia inermis (Henna) | Anticancer (derivatives) |

| Lapachol | Tabebuia species | Anticancer, Antimalarial |

Conclusion

Summary of Key Findings

This article has provided a focused overview of the chemical compound 2-benzylnaphthalene. It is established as a polycyclic aromatic hydrocarbon, a class of compounds of significant academic and environmental interest. Key research has centered on the development of efficient synthetic routes, such as those based on Friedel-Crafts reactions and the chemical modification of naphthalenone precursors. Its structure has been unambiguously confirmed through modern analytical techniques, including NMR and mass spectrometry, which reveal its characteristic spectroscopic signatures. While specific data on its environmental formation is limited, it has been identified as an emission from industrial sources. The most definitive toxicological information available is its classification as a substance highly toxic to aquatic life with long-lasting effects.

Future Research Directions

Based on the available information, several avenues for future research on this compound can be identified. A more thorough investigation into its environmental presence, including quantification in various environmental matrices like air, water, and soil, would be beneficial to understand human and ecological exposure. Detailed toxicological studies are notably absent and are crucial for a comprehensive risk assessment; this includes in-vitro and in-vivo studies to determine its potential genotoxicity, carcinogenicity, and specific mechanisms of toxicity. Furthermore, research into its environmental fate, particularly its biodegradation and photodegradation pathways and rates under various conditions, is needed to better predict its persistence and impact. Finally, exploring its potential applications, for example as a precursor for novel functional materials or bioactive compounds, remains a viable area for continued synthetic chemistry research.

Spectroscopic Analysis and Advanced Characterization of 2 Benzylnaphthalene

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in characterizing the bonding and electronic structure of 2-benzylnaphthalene.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic, polymeric, and in some cases, inorganic materials. rtilab.com The method involves sending infrared radiation through a sample, where some radiation is absorbed by the molecules and converted into rotational and/or vibrational energy. rtilab.com This absorption at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, creating a unique spectral fingerprint. rtilab.commdpi.com

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methylene (B1212753) C-H | Stretching | 2850 - 2960 |

| Methylene C-H | Bending (Scissoring) | ~1450 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. uzh.ch The wavelengths of absorbed light are characteristic of the molecule's electronic structure, particularly the extent of conjugated π-systems. shimadzu.co.kr

In this compound, the naphthalene (B1677914) and benzene (B151609) rings constitute a significant conjugated system. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. For comparison, naphthalene itself exhibits two absorption bands, with the ¹Lₐ band being more intense than the ¹Lₑ band. researchgate.net The introduction of the benzyl (B1604629) group is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the extension of the chromophore. For instance, 2-naphthol, which has a hydroxyl group on the naphthalene ring, shows its S₀ → S₁ transition origin at 30,342 cm⁻¹ and the S₀ → S₂ transition at 35,137 cm⁻¹. researchgate.net The exact position and intensity of the absorption maxima for this compound would provide insight into the electronic interactions between the naphthalene and phenyl moieties.

Raman spectroscopy is a technique used to observe vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When light interacts with a molecule, most of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of the scattering is inelastic (Raman scattering), where the scattered photons have a different energy. wiley-vch.de This energy difference corresponds to the vibrational energy levels of the molecule. edinst.com

For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. edinst.com Raman spectroscopy provides complementary information to FTIR spectroscopy. For this compound, the Raman spectrum would reveal vibrations of the aromatic rings and the methylene bridge. The C=C stretching vibrations of the aromatic rings are expected to be strong in the Raman spectrum. Studies on similar polycyclic aromatic hydrocarbons like naphthalene have shown characteristic Raman bands that are sensitive to intermolecular interactions and pressure. researchgate.net The analysis of the Raman spectrum of this compound can provide a detailed "fingerprint" of its molecular structure. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to determine the number and types of hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ) of a nucleus is influenced by its local electronic environment.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthalene and benzene rings, as well as the protons of the methylene bridge. A reported ¹H NMR spectrum of this compound in CDCl₃ shows a singlet for the two methylene protons at approximately 4.13 ppm. rsc.org The aromatic protons appear as a complex multiplet in the range of 7.18-7.78 ppm. rsc.org Specifically, the signals can be assigned as follows: δ 7.78-7.71 (m, 3 H), 7.61 (s, 1 H), 7.43-7.39 (m, 2 H), 7.31-7.25 (m, 3 H), 7.22-7.18 (m, 3 H). rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. ucl.ac.uk For this compound, the methylene carbon would appear in the aliphatic region, while the aromatic carbons would be found in the downfield region (typically 110-150 ppm). ucl.ac.ukoregonstate.edu

Table 2: Experimental ¹H and Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) rsc.org | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Methylene (-CH₂) | 4.13 (s, 2H) | 40 - 50 |

Two-dimensional NMR (2D-NMR) experiments provide correlations between different nuclei, offering deeper insights into molecular connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy) is a homonuclear 2D-NMR technique that shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org A COSY spectrum of this compound would show cross-peaks between adjacent protons on the naphthalene and benzene rings, helping to assign the complex multiplets in the aromatic region. qorganica.es

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear 2D-NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the directly attached heteronuclei, most commonly ¹³C. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to its ¹³C signal, and similarly for each aromatic C-H group. This allows for the unambiguous assignment of the carbon atoms that bear protons. columbia.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| 2-Naphthol |

| Carbon tetrachloride |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing the exact mass of a molecule with high precision. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio to several decimal places. libretexts.org This capability allows for the determination of a unique elemental formula, as different combinations of atoms will not have the same exact mass, even if they share the same nominal mass. spectroscopyonline.com

The ability to measure the exact mass is crucial for distinguishing between isomers or compounds with very similar molecular weights. The difference between the exact mass and the nominal mass is known as the mass defect, a characteristic value for every atom that arises from the nuclear binding energy. spectroscopyonline.com

For this compound (C₁₇H₁₄), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this value using HRMS serves as a definitive confirmation of the compound's elemental composition. In research, HRMS data is typically presented by comparing the calculated exact mass ("Calcd.") with the experimentally determined value ("Found"). For instance, in the synthesis and characterization of this compound derivatives, HRMS (often using Electron Ionization, EI) is employed to confirm the successful synthesis of the target molecules.

The table below shows representative HRMS data for several derivatives of this compound, illustrating the high accuracy of the technique.

| Compound | Formula | Calculated m/z (M+) | Found m/z (M+) | Reference |

| 2-(4-(trifluoromethyl)benzyl)naphthalene | C₁₈H₁₃F₃ | 286.0969 | 286.0973 | |

| 2-(4-(trifluoromethoxy)benzyl)naphthalene | C₁₈H₁₃F₃O | 302.0918 | 302.0923 | |

| 2-(4-chlorobenzyl)naphthalene | C₁₇H₁₃Cl | 252.0706 | 252.0710 | |

| This compound-1,4-dione | C₁₇H₁₂O₂ | 249.0859 (M+H)⁺ | 249.0859 |

Note: The data for this compound-1,4-dione is for the protonated molecule [M+H]⁺.

Hyphenated Techniques: Electrochemistry-Mass Spectrometry (EC-MS)

Electrochemistry-Mass Spectrometry (EC-MS) is a hyphenated technique that combines electrochemical methods with mass spectrometry to provide real-time analysis of reactants, intermediates, and products of electrochemical reactions. innovationnewsnetwork.comhidenanalytical.com In an EC-MS setup, an electrochemical cell is coupled directly to a mass spectrometer, allowing for the in-situ, mass-resolved determination of volatile or gaseous species generated at an electrode. innovationnewsnetwork.comnews-medical.net

This technique, also known as differential electrochemical mass spectrometry (DEMS), is particularly useful for studying redox processes, reaction mechanisms, and the behavior of electroactive species. hidenanalytical.comnews-medical.net It provides simultaneous measurements of electrochemical parameters (like current and potential) and the identity and quantity of substances involved in the reaction. hidenanalytical.com

While specific EC-MS studies on this compound are not prominently documented, the technique offers significant potential for investigating its electrochemical behavior. For example, EC-MS could be employed to study the oxidation or reduction of this compound. By applying a potential sweep and monitoring the m/z signals of any evolved species in real-time, one could identify oxidation products, such as quinones, or the products of reductive cleavage. This would provide valuable insights into its metabolic pathways or its behavior in electrochemical applications like organic electronics or sensors. innovationnewsnetwork.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile compounds in complex mixtures. wikipedia.org The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. innovatechlabs.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. innovatechlabs.com

The combination of a component's retention time from the GC and its mass spectrum from the MS provides a very high degree of certainty in its identification. wikipedia.org This is because it is highly unlikely for two different compounds to have both the same retention time and the same mass spectrum. wikipedia.org

GC-MS is a standard technique for the analysis of this compound. nih.govescholarship.org It is used to identify the compound in reaction product mixtures, for example, after synthesis or in environmental samples. escholarship.org The NIST (National Institute of Standards and Technology) database contains reference GC-MS data for this compound, which can be used for comparison to identify the compound in unknown samples. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. iastate.edumalvernpanalytical.com When a beam of X-rays interacts with a crystalline sample, it is diffracted into specific directions, creating a unique diffraction pattern that depends on the arrangement of atoms in the crystal lattice. uol.de

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. uol.derigaku.com The technique requires a single, high-quality crystal of the material, typically at least 0.02 mm in size. uhu-ciqso.es By analyzing the positions and intensities of the thousands of reflections in the diffraction pattern, SC-XRD can determine the unit cell dimensions, bond lengths, bond angles, and the absolute configuration of the molecule. uol.deuhu-ciqso.es

The result is an unambiguous determination of the molecular structure, providing the exact coordinates of every atom in the crystal lattice. uol.de Although specific single-crystal X-ray diffraction studies for the parent this compound are not readily found in the searched literature, this technique remains the definitive method for establishing its absolute structure. Analysis of a suitable single crystal of this compound would provide indisputable proof of its molecular geometry, including the planarity of the naphthalene system and the orientation of the benzyl group relative to it. Studies on derivatives have utilized this technique to confirm their molecular structures. core.ac.uk

Powder X-ray Diffraction for Crystalline Phase and Morphology Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. libretexts.org Instead of a single crystal, this technique uses a finely ground powder sample containing a vast number of tiny, randomly oriented crystallites. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). libretexts.org

PXRD is a versatile technique with several key applications:

Phase Identification: Every crystalline phase has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental pattern to a database of known patterns, the identity of the compound can be confirmed. libretexts.orgamericanpharmaceuticalreview.com

Purity Analysis: The presence of crystalline impurities can be detected, as they will produce their own characteristic peaks in the diffraction pattern. Quantitative phase analysis can determine the relative amounts of different crystalline forms (polymorphs) in a mixture. americanpharmaceuticalreview.com

Crystallinity and Morphology: The technique can distinguish between crystalline and amorphous (non-crystalline) material. The width of the diffraction peaks is related to the average crystallite size, which can be estimated using the Scherrer equation. libretexts.org

For this compound, which is a solid at room temperature, PXRD would be an essential tool for the characterization of its solid-state properties. It could be used to identify the specific crystalline phase, assess the purity of a bulk sample after synthesis, and study any potential polymorphic transformations under different conditions.

Advanced Microscopy and Surface Analysis

The morphological and surface characteristics of materials are critical to understanding their behavior and potential applications. For a compound like this compound, advanced microscopy and surface analysis techniques provide invaluable insights into its structure at the micro and nano levels.

Electron microscopy techniques are powerful tools for visualizing the structure of materials at high resolution. vpi2004.com These methods use a beam of electrons to create an image of the sample, offering significantly higher magnification and resolving power than conventional light microscopes. mdpi.com

Scanning Electron Microscopy (SEM): SEM is a versatile technique used to obtain high-resolution images of the surface topography of a wide range of materials. vpi2004.com It works by scanning a focused beam of electrons over a sample's surface. mdpi.com The interaction of the electron beam with the atoms of the sample produces various signals that contain information about the surface's composition and topography. mdpi.com For a compound like this compound, which would likely be analyzed in a solid or deposited form, SEM could reveal details about its crystal morphology, particle size, and surface features. The physical properties of materials are often closely linked to their microstructure, making SEM a valuable tool in materials science research. ciqtekglobal.com

Transmission Electron Microscopy (TEM): Unlike SEM, which provides surface information, TEM is used to visualize the internal structure or microstructure of a material. vpi2004.com This technique requires the sample to be extremely thin to allow electrons to pass through it. vpi2004.com TEM can achieve resolutions down to the atomic level, making it possible to observe the arrangement of atoms within a crystal lattice. mdpi.com For this compound, TEM could be employed to study the crystalline structure of its solid form, including any defects or dislocations, and to analyze the morphology of its nanostructures.

Field Emission Scanning Electron Microscopy (FESEM): FESEM is an advanced version of SEM that utilizes a field emission gun as its electron source. mdpi.com This provides a much more focused electron beam, leading to significantly higher resolution and the ability to analyze samples at lower potentials. mdpi.com FESEM is particularly useful for obtaining high-resolution images of delicate or non-conductive samples. mdpi.com When studying this compound, especially in the form of thin films or nanostructures, FESEM would offer superior image quality and detail compared to conventional SEM. vaccoat.com

Table 1: Comparison of Electron Microscopy Techniques

| Technique | Principle | Information Obtained | Typical Resolution |

| SEM | Scans surface with a focused electron beam. mdpi.com | Surface topography, morphology, composition. vpi2004.com | A few to tens of nanometers. vpi2004.com |

| TEM | Transmits electrons through a thin sample. vpi2004.com | Internal structure, crystallography, morphology. vpi2004.com | A few tenths of a nanometer to a few nanometers. vpi2004.com |

| FESEM | SEM with a field emission electron source. mdpi.com | High-resolution surface imaging. vpi2004.com | Higher than conventional SEM. vpi2004.com |

Scanning probe microscopy (SPM) techniques create images of surfaces using a physical probe that scans the specimen. bruker-nano.jp

Atomic Force Microscopy (AFM): AFM is a highly versatile SPM technique that can image almost any type of surface, including polymers, ceramics, and biological samples. nanoscience.com It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. bruker-nano.jp The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic map of the surface. nanoscience.com For this compound, AFM could be used to study the morphology of thin films or self-assembled monolayers on a substrate, providing data on surface roughness and feature dimensions with angstrom-level precision in the vertical direction. bruker-nano.jp

Scanning Tunneling Microscopy (STM): STM was the first SPM technique developed and is capable of imaging conductive or semiconducting surfaces with atomic resolution. nanoscience.comuwo.ca It operates by measuring the quantum tunneling current between a sharp metallic tip and the sample surface. uwo.ca This current is extremely sensitive to the tip-sample distance, allowing for the creation of highly detailed topographic images. uwo.ca While the application of STM to an organic molecule like this compound would require it to be adsorbed onto a conductive substrate, the technique could potentially reveal the arrangement of individual molecules on the surface. researchgate.net Numerical models have been developed to better understand the high-resolution imaging mechanism of STM and AFM with functionalized tips. arxiv.org

Table 2: Comparison of Scanning Probe Microscopy Techniques

| Technique | Principle | Sample Requirement | Resolution |

| AFM | Measures forces between a sharp tip and the sample surface. bruker-nano.jp | Almost any surface type. nanoscience.com | 2 to 10 nanometers (X, Y); ~0.1 nanometer (Z). bruker-nano.jp |

| STM | Measures tunneling current between a tip and a conductive sample. uwo.ca | Conductive or semiconducting surfaces. bruker-nano.jp | Can be as good as 0.1 nanometers. bruker-nano.jp |

XPS and AES are surface-sensitive analytical techniques that provide information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. rdworldonline.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS uses an X-ray beam to excite atoms on a sample's surface, causing the emission of photoelectrons. innovatechlabs.com By measuring the kinetic energy of these emitted electrons, the elemental composition, empirical formula, and chemical state of the elements on the surface can be determined. innovatechlabs.com XPS is sensitive to all elements except hydrogen and helium. innovatechlabs.com For this compound, XPS could be used to confirm the elemental composition (carbon) and to investigate the chemical environment of the carbon atoms, potentially distinguishing between aromatic and benzylic carbons based on subtle shifts in binding energy. innovatechlabs.com

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that identifies the elemental composition of a surface. rdworldonline.com It involves bombarding the sample with a primary electron beam, which causes the emission of Auger electrons. The energy of these Auger electrons is characteristic of the elements present. surfacesciencewestern.com AES offers better spatial resolution than XPS, allowing for the analysis of smaller features. rdworldonline.com However, it is generally limited to conductive samples and can be more destructive to the surface than XPS. rdworldonline.com

Table 3: Comparison of Surface Analysis Techniques

| Technique | Probe | Detected Particle | Information Provided |

| XPS | X-rays. innovatechlabs.com | Photoelectrons. innovatechlabs.com | Elemental composition, chemical state. innovatechlabs.com |

| AES | Electrons. surfacesciencewestern.com | Auger electrons. surfacesciencewestern.com | Elemental composition with high spatial resolution. rdworldonline.com |

Scanning Probe Microscopy (AFM, STM)

Chromatographic Separation and Analytical Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, both high-performance liquid chromatography and gas chromatography are invaluable analytical tools.

High-performance liquid chromatography (HPLC) is a powerful technique used to separate components of a mixture in a liquid mobile phase that is passed through a stationary phase packed in a column. jfda-online.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a widely used mode for separating a variety of biomolecules and organic compounds. thermofisher.com

For this compound, an RP-HPLC method could be developed to assess its purity. The choice of column, mobile phase composition (e.g., acetonitrile-water or methanol-water gradients), flow rate, and detector (typically a UV detector for aromatic compounds) would be optimized to achieve a good separation of this compound from any impurities. jfda-online.comresearchgate.net The retention time of the this compound peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. jfda-online.com The development of HPLC methods can be tailored for specific analytical purposes, such as stability testing of pharmaceutical compositions. google.com

Table 4: Key Parameters in HPLC Method Development for this compound

| Parameter | Considerations |

| Stationary Phase (Column) | C18 or other nonpolar phases are common for reversed-phase separation of nonpolar compounds. thermofisher.com |

| Mobile Phase | A mixture of water with an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used for complex samples. researchgate.net |

| Flow Rate | Optimized to balance analysis time and separation efficiency. thermofisher.com |

| Detection | UV detection at a wavelength where this compound exhibits strong absorbance. |

| Purity Assessment | The area percentage of the main peak relative to the total area of all peaks in the chromatogram. |

Gas chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. In GC, a sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase.

This compound, being a semi-volatile organic compound, is well-suited for GC analysis. It is often analyzed using a capillary column with a nonpolar stationary phase. escholarship.org The compound would be detected as it elutes from the column, typically by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is a particularly powerful combination as it provides both the retention time for identification and the mass spectrum for structural confirmation. nih.govspectroscopyonline.com The Kovats retention index, a measure of retention time normalized to the retention times of adjacent n-alkanes, can be used for more robust compound identification. nih.gov

Table 5: Typical GC Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Typical Setting |

| Column | Capillary column with a nonpolar stationary phase (e.g., polydimethylsiloxane). |

| Carrier Gas | Helium or hydrogen. |

| Injector Temperature | High enough to ensure complete vaporization of the sample. |

| Oven Temperature Program | A temperature ramp to elute compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.govspectroscopyonline.com |

Computational Chemistry and Theoretical Investigations of 2 Benzylnaphthalene

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, providing information about the distribution of electrons within a molecule and, consequently, its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic properties of molecules. researchgate.netmdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of 2-benzylnaphthalene. researchgate.net DFT methods are used to determine the optimized molecular geometry by finding the minimum energy arrangement of the atoms. orientjchem.org This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is extensively used to calculate a wide range of electronic properties. rsc.orgrsc.org These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. orientjchem.org Other calculated properties often include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. orientjchem.org While specific DFT studies focused solely on this compound are not extensively detailed in the literature, the methodology is standard and has been applied to understand the behavior of related naphthalene (B1677914) derivatives and complex aromatic systems. core.ac.ukntu.edu.sgmdpi.com

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ nih.gov | Defines the elemental composition. |

| Molecular Weight | 218.29 g/mol nih.gov | Mass of one mole of the substance. |

| XLogP3 | 5.5 nih.gov | A measure of lipophilicity, important for predicting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 0 Ų chemscene.com | Indicates nonpolar nature, influencing solubility and transport properties. |

| Rotatable Bonds | 2 chemscene.com | Relates to the conformational flexibility of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the Schrödinger equation, without using experimental data. bioinformaticsreview.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT functionals may be inadequate. mdpi.comnumberanalytics.com

Advanced quantum chemical approaches are crucial for obtaining precise descriptions of electronic structures and energy levels. rsc.org They are particularly important for studying excited states, non-covalent interactions, and systems with complex electronic phenomena. numberanalytics.comresearchgate.net For a molecule like this compound, ab initio calculations could be used to:

Accurately determine the ground-state energy and structure.

Investigate the nature of its excited electronic states, which is relevant for understanding its photophysical properties.

Calculate highly accurate interaction energies with other molecules, as seen in studies of related naphthalene inclusion complexes. researchgate.net

While these methods are powerful, their application is often limited to smaller systems due to their high computational cost. ijert.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, computational methods could be employed to study:

Synthesis Pathways: Modeling the reaction steps involved in the benzylation of naphthalene to understand the regioselectivity (i.e., why the benzyl (B1604629) group attaches at the 2-position) and optimize reaction conditions.

Decomposition Mechanisms: Investigating the thermal or photochemical degradation pathways of the molecule.

Metabolic Transformations: Simulating potential enzymatic reactions if the compound were metabolized, identifying likely transformation products.

DFT methods are commonly used for these studies, providing a good compromise between accuracy and computational feasibility for exploring complex reaction coordinates. numberanalytics.comms1p.org Kinetic studies using methods like canonical variational transition-state theory (CVT) can also be combined with quantum chemical calculations to predict reaction rate constants over a range of temperatures. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govebsco.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior on a timescale from femtoseconds to microseconds. mdpi.com

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. upenn.eduucalgary.ca For this compound, the key degree of freedom is the rotation around the C-C single bond connecting the naphthalene and benzyl moieties. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. utdallas.edu

MD simulations of this compound could reveal:

The preferred orientation of the benzyl ring relative to the naphthalene ring system in different environments (e.g., in a vacuum, in a solvent).

The flexibility and dynamic behavior of the molecule. rsc.org

How the molecule interacts with and moves within a solvent or a biological system, such as a cell membrane. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angle (Torsion Angle) | The angle between two intersecting planes, used to define the rotation around a bond. | Describes the rotational position of the benzyl group relative to the naphthalene ring. |

| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. | Used to find the lowest energy (most stable) conformers and the energy barriers for rotation. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule's structure over time. rsc.org | Indicates how the molecule's shape fluctuates during an MD simulation. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. mdpi.com | Tracks the stability of the molecule's conformation during a simulation. |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. rsc.orgresearchgate.net By calculating properties related to the interaction of molecules with electromagnetic radiation, it is possible to simulate spectra that can be compared directly with those from laboratory instruments.

Commonly predicted spectra include:

IR and Raman Spectra: Calculated from the vibrational frequencies of the molecule's bonds. Comparing calculated and experimental vibrational spectra helps confirm the molecular structure and identify characteristic functional groups. orientjchem.orgresearchgate.net

UV-Visible Spectra: Predicted using methods like Time-Dependent DFT (TD-DFT), which calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This helps in understanding the molecule's color (or lack thereof) and photophysical behavior. mdpi.com

NMR Spectra: Chemical shifts and coupling constants can be calculated to help assign peaks in experimental ¹H and ¹³C NMR spectra, which is crucial for structure elucidation.

For this compound, correlating predicted spectra with experimental data, such as the mass spectrometry fragmentation patterns available from databases, serves as a rigorous validation of the computed structure. nih.gov

In Silico Studies for Biological Activity Prediction

In silico (computer-based) methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of chemical compounds. ijpsjournal.comorientjchem.org These approaches can screen large libraries of molecules for potential therapeutic effects or toxicity, saving significant time and resources compared to traditional experimental screening. nih.gov

For this compound, in silico studies could involve several approaches:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein receptor or enzyme active site. mdpi.com The results are used to estimate the binding affinity and suggest a potential mechanism of action. nih.gov